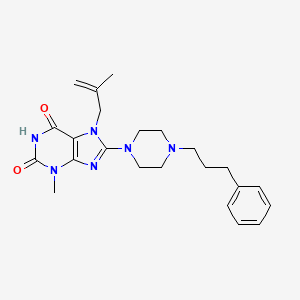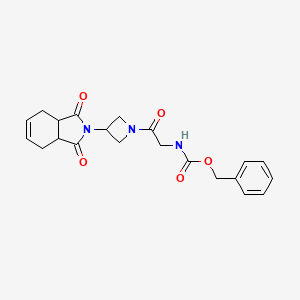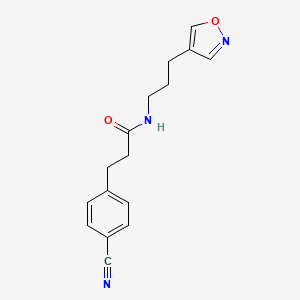
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide, also known as HPPPO, is a chemical compound that has gained attention in the scientific community due to its potential uses in various research applications. HPPPO is a small molecule that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. In
Aplicaciones Científicas De Investigación
Inhibitors of Glycolic Acid Oxidase
A study presented the synthesis and investigation of a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase (GAO). These compounds demonstrated potent, competitive inhibition of porcine liver GAO in vitro, with specific structural modifications, such as large lipophilic 4-substituents, enhancing their inhibitory activity. Methylation of the nitrogen or the 3-hydroxy substituent markedly reduced potency, indicating the necessity of two acidic functions on the 1H-pyrrole-2,5-dione nucleus for effective inhibition. Chronic oral administration of one derivative significantly reduced urinary oxalate levels in rats over a prolonged period, suggesting potential therapeutic applications for conditions associated with excessive oxalate production (Rooney et al., 1983).
Pyrrole Coupling Chemistry
Research into N-linked polybispyrroles based on a specific pyrrole derivative revealed its promising electrochromic and ion receptor properties. The compound exhibited stable, reversible redox behavior and was found to selectively respond to Na+ ions among alkali series in an organic medium. Additionally, it was employed for the detection of Ag+ ions, demonstrating its potential as a material for metal recovery and ion sensing applications (Mert et al., 2013).
Synthesis and Characterization of Pyrazole Derivatives
A study focused on the synthesis and characterization of pyrazole derivatives, identifying their structures through various spectroscopic methods and X-ray crystallography. These compounds exhibited significant biological activity against breast cancer and microbial agents. The research highlights the potential pharmacological applications of such derivatives, including their antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Histone Deacetylase Inhibitors
Investigations into 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides revealed their role as synthetic histone deacetylase (HDAC) inhibitors. These studies explored the chemical substitutions on the pyrrole nucleus and their impact on HDAC inhibitory activity, highlighting the compounds' potential in cancer therapy and epigenetic modulation (Mai et al., 2004).
N-Arylation of Oxazolidinones and Amides
Recent research introduced a promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This study provides a basis for the development of diverse N-arylation products, illustrating the method's efficiency and potential applications in pharmaceutical synthesis (Bhunia et al., 2022).
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-19-9-3-5-12(19)13(20)6-8-17-14(21)15(22)18-11-4-2-7-16-10-11/h2-5,7,9-10,13,20H,6,8H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQZALNHSLCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831231.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2831232.png)
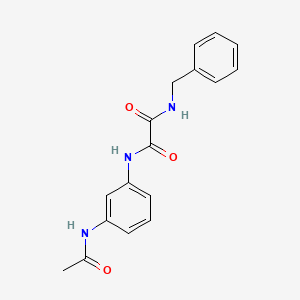
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)
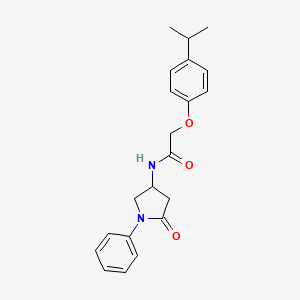
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2831239.png)
![N-[2-(6-Fluoro-4H-1,3-benzodioxin-8-yl)ethyl]prop-2-enamide](/img/structure/B2831240.png)
![N-butyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2831243.png)
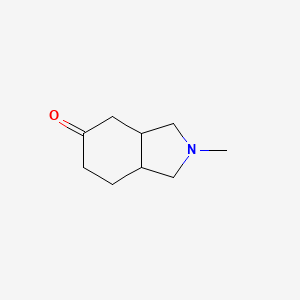
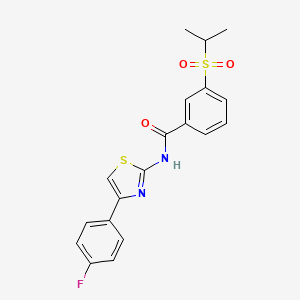
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)
